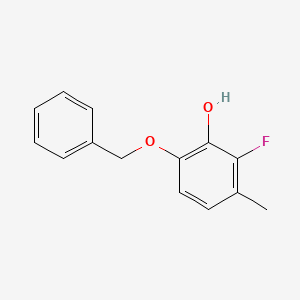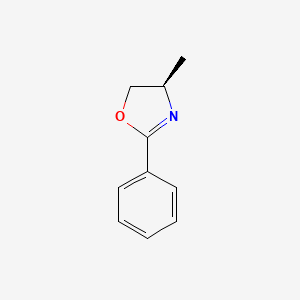
(R)-4-Methyl-2-phenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methyl-2-phenyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the fourth position and a phenyl group at the second position, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenylacetaldehyde with an amino alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazole ring.
Industrial Production Methods: In industrial settings, the production of ®-4-Methyl-2-phenyl-4,5-dihydrooxazole may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Types of Reactions:
Oxidation: ®-4-Methyl-2-phenyl-4,5-dihydrooxazole can undergo oxidation reactions to form corresponding oxazole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different chemical properties.
Substitution: Various substitution reactions can occur at the phenyl ring or the oxazole ring, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
Chemistry: ®-4-Methyl-2-phenyl-4,5-dihydrooxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool in studying stereoselective processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: In the industrial sector, ®-4-Methyl-2-phenyl-4,5-dihydrooxazole is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism by which ®-4-Methyl-2-phenyl-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
4-Methyl-2-phenyl-oxazole: Lacks the dihydro component, leading to different chemical properties.
2-Phenyl-4,5-dihydrooxazole: Similar structure but without the methyl group, affecting its reactivity and applications.
4-Methyl-2-phenyl-5,6-dihydrooxazole: Additional hydrogenation changes its chemical behavior.
Uniqueness: ®-4-Methyl-2-phenyl-4,5-dihydrooxazole stands out due to its chiral nature and specific substitution pattern
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(4R)-4-methyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
LDESTFIGYTYDHH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



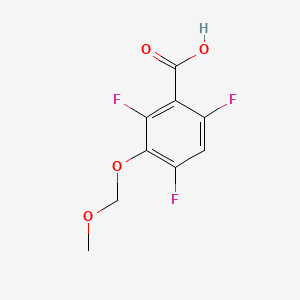

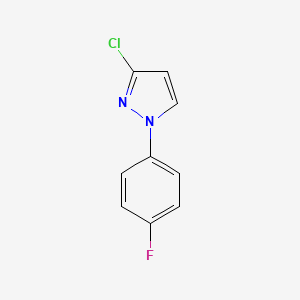
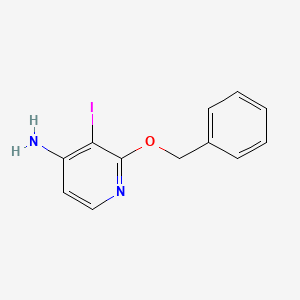
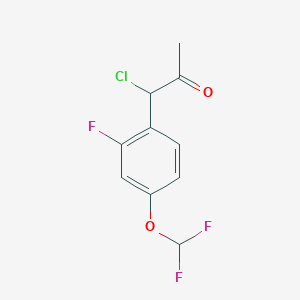
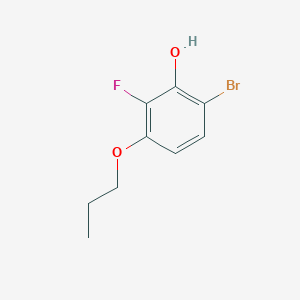
![Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-](/img/structure/B14039025.png)
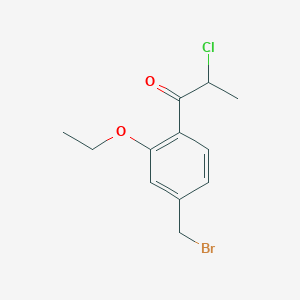
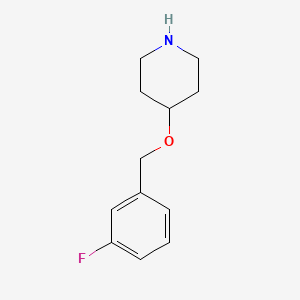

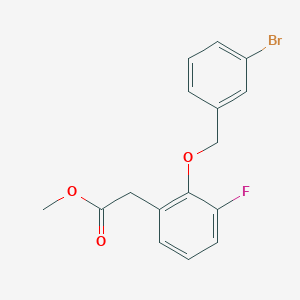
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
